2-Hexylphenyl acrylate
CAS No.:
Cat. No.: VC14547938
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H20O2 |
---|---|
Molecular Weight | 232.32 g/mol |
IUPAC Name | (2-hexylphenyl) prop-2-enoate |
Standard InChI | InChI=1S/C15H20O2/c1-3-5-6-7-10-13-11-8-9-12-14(13)17-15(16)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3 |
Standard InChI Key | MADYBBZSBQFZRP-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1=CC=CC=C1OC(=O)C=C |
Introduction
Chemical Identity and Fundamental Properties
Structural and Molecular Characteristics
2-Ethylhexyl acrylate (CAS No. 103-11-7) is an ester derived from acrylic acid and 2-ethylhexanol. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.28 g/mol . The compound features a branched alkyl chain (2-ethylhexyl group) attached to an acrylate moiety, contributing to its low glass transition temperature (Tg = –65°C) and flexibility in polymer matrices .
Table 1: Key Physical Properties of 2-Ethylhexyl Acrylate
Property | Value | Source |
---|---|---|
Boiling Point | 214°C | |
Melting Point | -90°C | |
Flash Point | 82°C | |
Density | 0.883 g/cm³ | |
Solubility in Water | Insoluble |
Reactivity and Stability
2-EHA polymerizes exothermically upon exposure to heat, light, or initiators, necessitating stabilizers like hydroquinone during storage . It reacts vigorously with strong oxidizers and undergoes hydrolysis in alkaline conditions, forming acrylic acid and 2-ethylhexanol . Its low water solubility (<0.1 g/L) and high volatility (vapor pressure = 12 Pa) influence its environmental fate .
Industrial Synthesis and Process Optimization
Esterification Reaction
The primary synthesis route involves direct esterification of acrylic acid with 2-ethylhexanol, catalyzed by sulfuric acid . The reaction proceeds via:
Excess 2-ethylhexanol acts as an azeotroping agent to remove water, shifting the equilibrium toward ester formation . Post-reaction, the crude mixture contains unreacted alcohol, acrylic acid, and 2-ethylhexyl hydrogensulfate, which are neutralized with sodium hydroxide .
Purification and Waste Management
Post-neutralization, the organic phase undergoes countercurrent washing in extraction columns to remove sulfates and salts . Distillation then separates light byproducts (recycled to the reactor) and heavy residues. A notable challenge is the high chemical oxygen demand (COD) from sodium acrylate byproducts, which necessitates advanced wastewater treatment .
Applications in Polymer Science and Industry
Role in Copolymer Production
2-EHA is a cornerstone monomer for acrylate copolymers, imparting flexibility, UV resistance, and hydrophobicity. Key applications include:
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Adhesives and Sealants: Enhances low-temperature performance in pressure-sensitive adhesives .
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Paints and Coatings: Improves weatherability and water resistance in architectural coatings .
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Textile and Leather Finishes: Provides softness and durability .
Market Dynamics
In 1999, EU production reached 70,000 tonnes/year, with imports at 30,000 tonnes/year . Over 90% of 2-EHA is consumed in polymer production, with aqueous dispersions (e.g., latex paints) containing residual monomer levels below 200 ppm .
Environmental and Health Risk Assessments
Environmental Fate
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Atmospheric Degradation: Reacts with hydroxyl radicals, yielding a half-life of 19 hours .
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Aquatic Systems: Rapid evaporation limits persistence in water, though moderate bioaccumulation potential exists (log Kow = 3.9) .
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Wastewater Treatment: 93% removal efficiency via biodegradation (56%), volatilization (30%), and sludge adsorption (7%) .
Occupational and Consumer Exposure
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